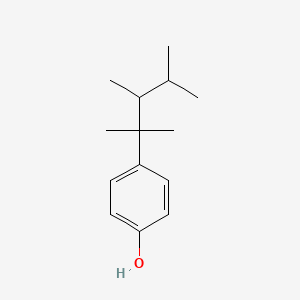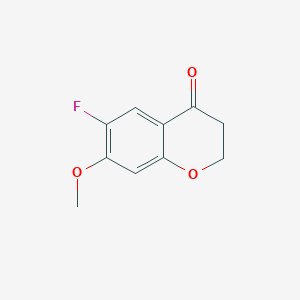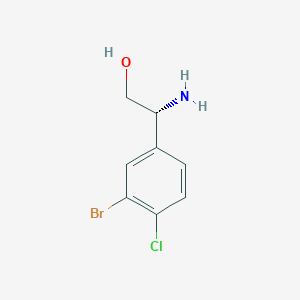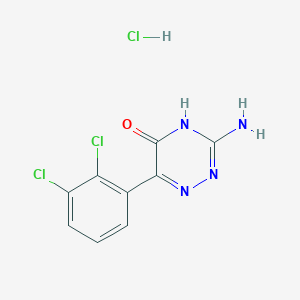
4-(2,3,4-Trimethylpentan-2-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,3,4-Trimethylpentan-2-yl)phenol is an organic compound belonging to the class of alkylphenols. It is characterized by a phenolic group attached to a branched alkyl chain. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3,4-Trimethylpentan-2-yl)phenol typically involves the alkylation of phenol with 2,3,4-trimethylpentane. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under controlled temperature conditions. The reaction can be represented as follows:
Phenol+2,3,4-Trimethylpentane→this compound
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reaction conditions are optimized for maximum yield. The process involves continuous monitoring of temperature, pressure, and catalyst concentration to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,3,4-Trimethylpentan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydrogen atoms on the phenolic ring can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones
Reduction: Alkylphenols
Substitution: Halogenated phenols
Wissenschaftliche Forschungsanwendungen
4-(2,3,4-Trimethylpentan-2-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(2,3,4-Trimethylpentan-2-yl)phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, affecting their activity. Additionally, the alkyl chain can interact with lipid membranes, altering their properties and functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(1,1,3,3-Tetramethylbutyl)phenol
- 4-(1,3,3-Trimethylbutyl)phenol
- 4-(1,2,2-Trimethylbutyl)phenol
Uniqueness
4-(2,3,4-Trimethylpentan-2-yl)phenol is unique due to its specific alkyl chain structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where other alkylphenols may not be as effective.
Eigenschaften
CAS-Nummer |
59048-98-5 |
|---|---|
Molekularformel |
C14H22O |
Molekulargewicht |
206.32 g/mol |
IUPAC-Name |
4-(2,3,4-trimethylpentan-2-yl)phenol |
InChI |
InChI=1S/C14H22O/c1-10(2)11(3)14(4,5)12-6-8-13(15)9-7-12/h6-11,15H,1-5H3 |
InChI-Schlüssel |
RHIBDXMDFBFPFP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C)C(C)(C)C1=CC=C(C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,4-Di([2,2'-bipyridin]-4-yl)benzene](/img/structure/B13036341.png)



![4-[3-(3-Methylphenyl)-1H-indol-2-YL]butan-1-amine oxalate](/img/structure/B13036371.png)
![2-Methylthieno[2,3-b]thiophene](/img/structure/B13036377.png)





![4,8-Bis(1,3-dithiol-2-ylidene)-1,3,5,7-tetrahydro-[1,2,5]thiadiazolo[3,4-f][2,1,3]benzothiadiazole](/img/structure/B13036410.png)


